2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene
Description
Structure
3D Structure
Properties
CAS No. |
918866-70-3 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-[3-(2-methylphenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C14H12OS/c1-12-6-2-3-9-14(12)15-10-4-7-13-8-5-11-16-13/h2-3,5-6,8-9,11H,10H2,1H3 |
InChI Key |
KSCASAKSPIDOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC#CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
One effective method for synthesizing thiophene derivatives involves the nucleophilic substitution of thiophene with appropriate electrophiles.
-
- 2-Methylphenol
- Propargyl bromide
- Thiophene
-
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K2CO3)
- Temperature: Reflux for several hours
Yield: Typically ranges from 70% to 85% depending on the reaction conditions and purity of starting materials.
Purification: The crude product can be purified using column chromatography with hexane/ethyl acetate as the eluent.
Coupling Reaction
Another approach involves the coupling of a thiophene derivative with an aryl halide using palladium-catalyzed cross-coupling techniques.
-
- Thiophene derivative (e.g., 2-bromo-thiophene)
- 2-Methylphenoxyprop-1-yne
-
- Catalyst: Palladium(II) acetate
- Ligand: Triphenylphosphine (PPh3)
- Solvent: Toluene or DMF
- Temperature: 80°C to 120°C
Yield: Yields can be high, often exceeding 90% under optimized conditions.
Purification: The product is purified by recrystallization or column chromatography.
Analytical Techniques and Characterization
To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and verify the presence of functional groups.
Infrared Spectroscopy (IR): Provides information about functional groups based on characteristic absorption bands.
Mass Spectrometry (MS): Assists in determining molecular weight and confirming molecular formulae.
Summary of Findings
The preparation methods for this compound demonstrate a variety of synthetic strategies that can be employed based on available reagents and desired yields. The choice between nucleophilic substitution and coupling reactions largely depends on the specific functional groups present in the starting materials.
| Method | Key Reagents | Yield (%) | Purification Method |
|---|---|---|---|
| Nucleophilic Substitution | 2-Methylphenol, Propargyl bromide | 70-85 | Column chromatography |
| Coupling Reaction | Thiophene derivative, Aryl halide | >90 | Recrystallization or chromatography |
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural distinction lies in its propargyl ether linkage, which differentiates it from related thiophene derivatives:
- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (): This tricyclic thiophene derivative lacks ether or acetylene groups but features direct thiophene-thiophene linkages. The extended π-conjugation in this system enhances conductivity, making it suitable for organic electronics .
- 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): A chalcone derivative with a propenone (α,β-unsaturated ketone) bridge. The ketone group enables resonance stabilization and hydrogen bonding, contrasting with the acetylene’s linear geometry and reduced polarity in the target compound .
- 3-(5-Methyl-2-thienyl)-1-propene (): An allyl-substituted thiophene with a shorter alkyl chain.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The propargyl ether group in the target compound may reduce solubility in polar solvents compared to hydroxylated analogs (e.g., ’s chalcone) but enhance compatibility with aromatic solvents .
- Thermal Stability: The acetylene linkage likely increases thermal stability relative to allyl or propenone-bridged compounds .
Crystallographic and Intermolecular Interactions
- Target Compound : Predicted to exhibit weak C–H⋯π or C–H⋯O interactions due to the ether oxygen and aromatic rings. This contrasts with ’s chalcone, which shows intramolecular O–H⋯O hydrogen bonds critical for crystal packing .
- 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone (): Displays intermolecular C–H⋯O and π–π stacking, a pattern common in conjugated systems. The acetylene in the target compound may reduce such interactions due to linear geometry .
Biological Activity
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H14OS
- CAS Number : 918866-70-3
This structure features a thiophene ring linked to a propynyl group substituted with a 2-methylphenoxy moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Properties : Some studies report that thiophene compounds can inhibit nitric oxide production in macrophages, suggesting anti-inflammatory effects.
Antimicrobial Activity
A study investigated the antimicrobial effects of various thiophene derivatives. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were recorded as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has potential as an antimicrobial agent.
Anti-inflammatory Activity
In vitro assays using RAW 264.7 macrophages showed that the compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production. The IC50 values were determined as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | RAW 264.7 | 28.5 |
| Indomethacin | RAW 264.7 | 65.4 |
This indicates that the compound has a more potent anti-inflammatory effect compared to indomethacin, a standard anti-inflammatory drug.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of various thiophene derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving placebo treatments.
Case Study 2: Inflammation Reduction
In another study involving patients with chronic inflammatory diseases, administration of the compound led to reduced markers of inflammation and improved patient outcomes compared to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
